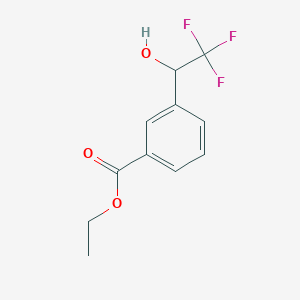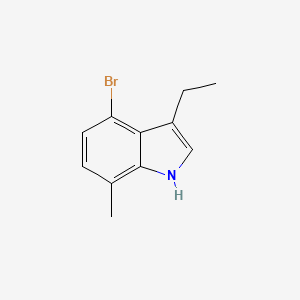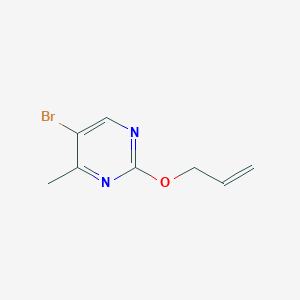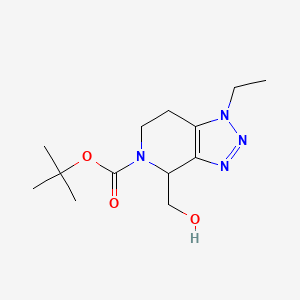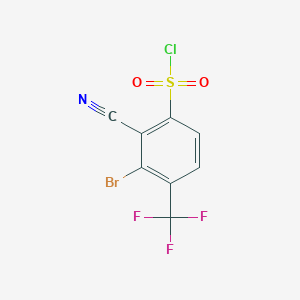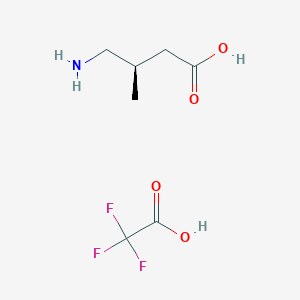
(3R)-4-氨基-3-甲基丁酸,三氟乙酸
描述
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid: is a compound that combines an amino acid derivative with trifluoroacetic acid. The amino acid component, (3R)-4-amino-3-methylbutanoic acid, is a chiral molecule with potential applications in various fields, including pharmaceuticals and organic synthesis. Trifluoroacetic acid is a strong acid commonly used in organic chemistry for its ability to introduce trifluoromethyl groups and as a solvent.
科学研究应用
Chemistry: (3R)-4-amino-3-methylbutanoic acid is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds. Trifluoroacetic acid is widely used as a solvent and reagent in various chemical reactions.
Biology: The amino acid derivative can be used in the synthesis of peptides and proteins, serving as a chiral building block. Trifluoroacetic acid is used in protein sequencing and peptide synthesis due to its strong acidic properties.
Medicine: (3R)-4-amino-3-methylbutanoic acid derivatives have potential applications in drug development, particularly in the design of chiral drugs. Trifluoroacetic acid is used in the purification of pharmaceuticals and as a reagent in drug synthesis.
Industry: Trifluoroacetic acid is used in the production of agrochemicals, polymers, and other industrial chemicals. The amino acid derivative can be used in the synthesis of specialty chemicals and materials.
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid. Trifluoroacetic acid is a known and persistent pollutant in the environment . It is a hydrophilic, non-degradable substance that has been increasing in concentrations within diverse environmental media, including rain, soils, human serum, plants, plant-based foods, and drinking water . These environmental factors could potentially influence the action of the compound.
生化分析
Biochemical Properties
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with amino acid transporters and enzymes involved in amino acid metabolism. The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor in enzymatic reactions .
Cellular Effects
The effects of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways and alter the activity of key signaling molecules, leading to changes in cellular processes such as growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, beyond which toxicity may occur .
Metabolic Pathways
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern can affect its biological activity and overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-4-amino-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or starting materials. For instance, the amino acid can be synthesized via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods: Industrial production of (3R)-4-amino-3-methylbutanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Trifluoroacetic acid is typically produced through the electrochemical fluorination of acetic acid derivatives or by the reaction of trifluoroacetyl chloride with water.
化学反应分析
Types of Reactions:
Oxidation: (3R)-4-amino-3-methylbutanoic acid can undergo oxidation reactions to form corresponding keto acids.
Reduction: Reduction of the amino acid can lead to the formation of amines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acylation can be performed using acyl chlorides, while alkylation can be achieved using alkyl halides.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-acyl or N-alkyl derivatives.
相似化合物的比较
(3S)-4-amino-3-methylbutanoic acid: The enantiomer of (3R)-4-amino-3-methylbutanoic acid, with similar chemical properties but different biological activities.
4-amino-3-methylbutanoic acid: The non-chiral version of the compound, lacking the specific stereochemistry of the (3R) form.
Trifluoroacetic acid derivatives: Compounds containing the trifluoromethyl group, used in various chemical and industrial applications.
Uniqueness: The combination of (3R)-4-amino-3-methylbutanoic acid with trifluoroacetic acid provides unique properties, such as enhanced reactivity and selectivity in chemical reactions. The chiral nature of the amino acid allows for specific interactions in biological systems, making it valuable in drug development and other applications.
属性
IUPAC Name |
(3R)-4-amino-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBCIYJPOZSTFJ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


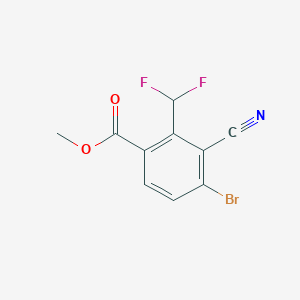
![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)
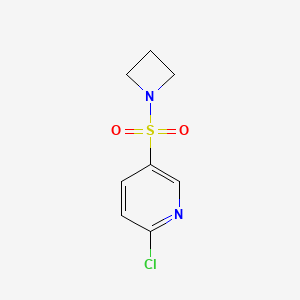
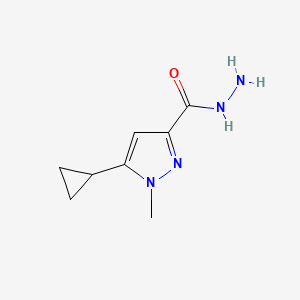
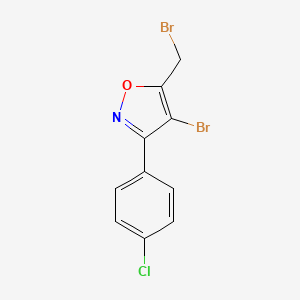
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)
